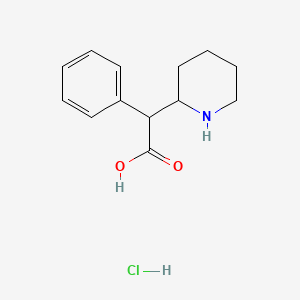

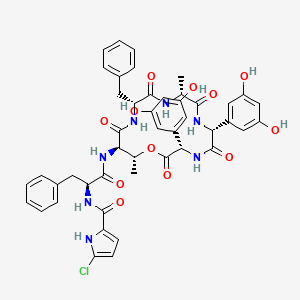

![molecular formula C6H6ClN3 B586920 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-08-0](/img/structure/B586920.png)

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . This compound serves as the scaffold for many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains a chlorine atom, which is attached to one of the carbon atoms in the pyrimidine ring .Chemical Reactions Analysis

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions, depending on the specific conditions and reagents . For instance, it can serve as a starting material in the synthesis of selective CDK2 inhibitors .Physical And Chemical Properties Analysis

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C6H6ClN3 and a molecular weight of 155.58 g/mol . It has a topological polar surface area of 37.8 Ų and a complexity of 130 . The compound is characterized by one hydrogen bond donor and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that have shown promising anticancer activity . These derivatives were tested against seven selected human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds showed significant cytotoxic effects, with IC50 values as low as 1.7 μg/ml .

Apoptosis Induction

Certain derivatives of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been found to induce apoptosis in cancer cells . For instance, compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .

Gene Expression Regulation

These compounds have also been found to regulate gene expression in cancer cells . In MCF7 cells treated with compounds 14a, 14b, and 18b, genes such as P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .

Protein Activity Modulation

The activity of certain proteins was also modulated by these compounds . For example, compound 14b increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in 14a treated MCF7 cells .

Multi-Targeted Kinase Inhibition

Some derivatives of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been found to be potential multi-targeted kinase inhibitors . For instance, compound 5k exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Antibacterial Activity

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of some novel thieno[2,3-d]pyrimidines, which have shown antibacterial activity .

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .

Mode of Action

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to these kinases, inhibiting their activity . This interaction leads to changes in the cell signaling pathways controlled by these kinases, affecting cell growth and survival .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they control, leading to downstream effects such as cell cycle arrest and apoptosis . Specifically, the compound has been shown to increase the activity of proapoptotic proteins caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .

Pharmacokinetics

The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in cell growth and survival, demonstrating the compound’s potential as an anticancer agent .

Action Environment

The action of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Direcciones Futuras

The future directions for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are likely to be influenced by ongoing research and development in the field of medicinal chemistry. Given its role as a key intermediate in the synthesis of various pharmaceutical compounds, continued exploration of its potential applications is expected .

Propiedades

IUPAC Name |

4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXVPXRXXVHTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671981 |

Source

|

| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

16372-08-0 |

Source

|

| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)